molecular formula C7H9BrN2 B12826988 6-Bromo-N,2-dimethylpyridin-3-amine

6-Bromo-N,2-dimethylpyridin-3-amine

Cat. No.: B12826988
M. Wt: 201.06 g/mol
InChI Key: SNPGDBPNYOTLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N,2-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,2-dimethylpyridin-3-amine typically involves the bromination of N,2-dimethylpyridin-3-amine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,2-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives .

Scientific Research Applications

6-Bromo-N,2-dimethylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-N,2-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N,N-dimethylpyridin-2-amine
  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Amino-5-bromo-4,6-dimethylpyridine

Uniqueness

6-Bromo-N,2-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine and dimethylamino groups makes it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

6-bromo-N,2-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2/c1-5-6(9-2)3-4-7(8)10-5/h3-4,9H,1-2H3

InChI Key

SNPGDBPNYOTLNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.